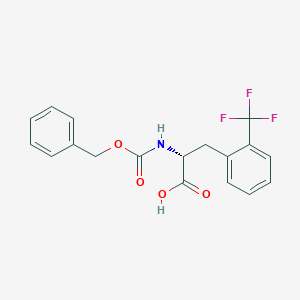

Cbz-2-Trifluoromethyl-D-Phenylalanine

Description

Structure

3D Structure

Properties

Molecular Weight |

367.39 |

|---|---|

Origin of Product |

United States |

Synthetic Methodologies for Cbz 2 Trifluoromethyl D Phenylalanine

Stereoselective Synthesis of Trifluoromethylated D-Phenylalanine Precursors

A critical challenge in the synthesis of the target molecule is the creation of the D-configured stereocenter at the alpha-carbon. This is often achieved by developing a precursor that already contains the trifluoromethyl group and the desired chirality.

The synthesis of chiral α-trifluoromethyl amino acids is a significant area of research, as these compounds are valuable building blocks for proteolytically stable peptides. acs.org Several enantioselective methods have been developed to construct this motif.

One prominent strategy involves the reaction of methyl 3,3,3-trifluoropyruvate imines with Grignard reagents. nii.ac.jp This approach can yield various racemic α-trifluoromethyl α,α-disubstituted α-amino acids, which can then be resolved into their respective enantiomers. For instance, the optical resolution of racemates using (R)-1,1'-bi-2-naphthol ((R)-BINOL) esters has been successfully employed to obtain optically active α-trifluoromethylphenylalanine. nii.ac.jp

Biocatalytic methods also offer a powerful route. nih.gov By combining protein and substrate engineering, metalloprotein scaffolds have been redesigned to catalyze the synthesis of chiral α-trifluoromethyl amino esters with high yields and excellent enantiomeric ratios (e.g., up to 95:5 er). acs.orgnih.gov Furthermore, by varying the diazo reagent used in these enzymatic reactions, the enantioselectivity can be inverted to produce the opposite enantiomer with nearly perfect stereocontrol (up to 99.5:0.5 er). acs.org Another approach is the Strecker reaction, a classic method for amino acid synthesis, which can be applied catalytically and enantioselectively to CF3-ketimines to produce α,α-disubstituted amino acids. nih.gov

| Enantioselective Method | Key Reagents/Catalysts | Outcome/Features | Reference |

|---|---|---|---|

| Chemical Resolution | (R)-1,1'-bi-2-naphthol {(R)-BINOL} | Separation of racemic α-trifluoromethylphenylalanine. | nii.ac.jp |

| Biocatalytic N-H Insertion | Engineered Metalloprotein, Diazo Reagents | High yield (>99%) and high enantiomeric ratio (up to 95:5 er); enantioselectivity can be inverted. | acs.org |

| Asymmetric Strecker Reaction | Cyanide source, Chiral Catalyst | Provides a direct route to α,α-disubstituted amino acids from CF3 ketimines. | nih.gov |

Achieving the specific D-configuration of the phenylalanine backbone can be accomplished through several methods, ranging from enzymatic cascades to classical chemical resolution.

A novel one-pot chemoenzymatic cascade has been developed for the synthesis of substituted D-phenylalanines from inexpensive cinnamic acids. nih.gov This process couples the amination reaction catalyzed by Phenylalanine Ammonia Lyase (PAL) with a deracemization step, which involves stereoselective oxidation and non-selective reduction, to afford the D-amino acid in high yield and excellent optical purity. nih.gov

Chemical resolution is another widely used technique. This method typically involves reacting a racemic mixture of DL-phenylalanine with a chiral resolving agent, such as D-tartaric acid, to form diastereomeric salts. google.com These salts possess different physical properties, allowing for their separation. Subsequent treatment of the isolated D-phenylalanine-D-tartrate salt with a base liberates the pure D-phenylalanine. google.com

Asymmetric phase-transfer catalysis provides a direct synthetic route to enantiomerically enriched phenylalanine derivatives. nih.gov By using pseudoenantiomeric catalysts derived from cinchona alkaloids, the stereochemical outcome of the reaction can be controlled. For example, a cinchonine-derived catalyst can be used to produce (R)-α-amino acid derivatives (D-configuration), while a cinchonidine-derived catalyst yields the (S)-enantiomer. nih.gov

Introduction of the Trifluoromethyl Moiety onto the Phenylalanine Scaffold

The introduction of the trifluoromethyl (CF3) group is a key transformation in the synthesis of the target compound. wikipedia.org This is typically done by reacting a suitable phenylalanine precursor with a trifluoromethylating agent.

Nucleophilic trifluoromethylation is a common method for installing a CF3 group. illinois.edu This strategy involves the reaction of a nucleophilic "CF3-" source with an electrophilic carbon atom on the aromatic ring of a phenylalanine precursor. The most widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent. illinois.edusemanticscholar.org

The reaction requires an activator, such as a fluoride (B91410) source, to generate the trifluoromethyl anion. semanticscholar.org For example, a synthetic route towards a trifluoromethyl-functionalized phenylalanine derivative began with the nucleophilic trifluoromethylation of 2-bromo-4-fluorobenzaldehyde (B1271550) using TMSCF3. nih.gov This strategy creates a trifluoromethylated aromatic building block that can be further elaborated into the final amino acid structure. semanticscholar.orgnih.gov The efficiency and mild conditions of this reaction have made it a staple in organofluorine chemistry. illinois.edu

Transition metal-catalyzed cross-coupling reactions offer another powerful method for constructing the trifluoromethyl-phenylalanine scaffold. youtube.com These reactions create a bond between a pre-functionalized aryl component and the amino acid backbone.

The Negishi cross-coupling reaction, which couples an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, has been successfully applied to this problem. nih.govyoutube.comnih.gov In one reported synthesis, a Negishi coupling was the key step to connect a trifluoromethylated aryl bromide with a protected β-iodoalanine derivative. nih.gov This reaction formed the crucial carbon-carbon bond to yield the fully protected monomer, which could then be deprotected and incorporated into peptides. nih.gov Although initial attempts can be challenging, optimization of the catalyst, ligands (e.g., SPhos), and reaction conditions can lead to successful coupling in good yields. nih.gov

| Methodology | Key Reagents/Catalyst System | Description | Reference |

|---|---|---|---|

| Nucleophilic Trifluoromethylation | CF3Si(CH3)3 (Ruppert-Prakash reagent), Fluoride source (e.g., Bu4NF) | Direct addition of a CF3 nucleophile to an electrophilic precursor, such as an aldehyde. | semanticscholar.orgnih.gov |

| Negishi Cross-Coupling | Organozinc reagent, Aryl halide, Pd2(dba)3/SPhos catalyst | Formation of a C-C bond between a trifluoromethylated aromatic piece and an amino acid backbone derivative. | nih.govnih.gov |

Strategic Incorporation and Role of the Carbobenzyloxy (Cbz) Protecting Group

The Carbobenzyloxy (Cbz or Z) group is a cornerstone of peptide chemistry and plays a vital role in the synthesis of Cbz-2-Trifluoromethyl-D-Phenylalanine. total-synthesis.comnbinno.com It serves as a protecting group for the amine functionality, preventing it from undergoing unwanted reactions during subsequent synthetic steps. peptide.comwikipedia.org

The Cbz group is typically introduced by reacting the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com This forms a stable carbamate (B1207046) that is resistant to a variety of reaction conditions, including some acidic and basic treatments, making it orthogonal to many other protecting groups like Boc and Fmoc. total-synthesis.compeptide.com This stability is crucial in multi-step syntheses. numberanalytics.com

In the context of synthesizing trifluoromethylated phenylalanines, the Cbz group can be introduced at various stages. For example, Cbz-protected serine can be used as a starting material, which is then converted to a β-iodoalanine derivative for use in cross-coupling reactions. nih.gov Alternatively, Cbz-protected imines of trifluoropyruvate can be used as substrates for Grignard additions to form the amino acid backbone. nii.ac.jp The Cbz group is reliably removed under mild reductive conditions, most commonly through catalytic hydrogenolysis (H2 gas with a palladium catalyst), which cleaves the group to release the free amine, toluene, and carbon dioxide. total-synthesis.com This clean deprotection method makes the Cbz group a strategically important tool in complex organic synthesis. iris-biotech.de

Orthogonal Protection Schemes in Multi-Step Synthesis

In the multi-step synthesis of complex molecules like peptides containing this compound, orthogonal protection is a fundamental strategy. biosynth.com This approach allows for the selective removal of one type of protecting group in the presence of others, which remain intact. biosynth.com The Carboxybenzyl (Cbz or Z) group is a cornerstone of such schemes due to its unique cleavage conditions, which are typically orthogonal to many other common protecting groups used in peptide synthesis. total-synthesis.commasterorganicchemistry.com

The Cbz group is stable under the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.commasterorganicchemistry.com This three-way orthogonality is crucial for the sequential construction of peptide chains where different amino acids and their side chains are masked with various protectors. biosynth.com

For instance, a synthetic strategy for a peptide containing a trifluoromethylalanine residue might employ a Cbz/tert-butyl protection scheme. nih.gov In this scenario, the N-terminus of the amino acid is protected by the Cbz group, while a carboxylic acid side chain elsewhere in the molecule could be protected as a tert-butyl ester. The tert-butyl group can be selectively removed with an acid like trifluoroacetic acid (TFA) without affecting the Cbz group. masterorganicchemistry.com Conversely, the Cbz group can later be removed by hydrogenation while the tert-butyl ester remains stable. masterorganicchemistry.com This compatibility is essential for building complex peptide structures. biosynth.comnih.gov

Table 1: Orthogonality of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| Carboxybenzyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis); Strong Acids (HBr/AcOH) | Boc, Fmoc, tBu |

| tert-Butoxycarbonyl | Boc | Moderate to Strong Acid (e.g., TFA) | Cbz, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Cbz, Boc, tBu |

This table illustrates the principle of orthogonal protection, where the distinct removal conditions for Cbz, Boc, and Fmoc groups allow for their selective deprotection during a synthetic sequence.

Optical Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is critical, and for this compound, this is typically accomplished by resolving a precursor, as the final Cbz-protected compound may not be ideal for direct resolution. The strategies for obtaining the desired D-enantiomer can be broadly categorized into classical resolution, chromatographic separation, and enantioselective synthesis. acs.orgnih.gov

Classical Resolution via Diastereomeric Salt Formation: This is a well-established technique where a racemic mixture of a phenylalanine precursor, such as a phenylalanine ester, is treated with a single enantiomer of a chiral resolving agent. google.comgoogle.com The reaction forms two diastereomeric salts with different solubilities, allowing one to be crystallized preferentially. google.com For phenylalanine and its analogues, common resolving agents include chiral carboxylic acids like L-(-)-dibenzoyltartaric acid or R-(-)-mandelic acid. google.comgoogle.com After separation of the diastereomeric salt, the desired enantiomer of the amino acid is recovered by treatment with acid or base to remove the resolving agent. google.com

Chromatographic and Related Separation Methods: Chiral chromatography offers a powerful method for separating enantiomers. This can involve passing a racemic precursor through a column containing a chiral stationary phase (CSP). Alternatively, enantioselective liquid-liquid extraction has been employed for the separation of phenylalanine analogues. nih.gov This technique uses a chiral palladium phosphine (B1218219) complex, such as one derived from (S)-xylyl-BINAP, which selectively complexes with one enantiomer, allowing it to be extracted into a separate phase. nih.gov

Enantioselective Synthesis: A more modern and efficient approach is to synthesize the D-enantiomer directly. Numerous catalytic enantioselective methods have been developed for α-trifluoromethyl amines. nih.gov One prominent strategy involves the asymmetric reduction of a corresponding N-aryl trifluoromethyl ketimine precursor using a chiral catalyst, such as an oxazaborolidine catalyst with a borane (B79455) reducing agent. nih.gov Biocatalytic methods also show significant promise. acs.orgdtu.dk Enzymes can be engineered to perform highly enantioselective reactions, such as the N-H bond insertion of a carbene into an amine, to produce chiral α-trifluoromethyl amino esters with high enantiomeric excess. acs.org

Table 3: Comparison of Optical Resolution Strategies for Phenylalanine Analogues

| Method | Principle | Example Application | Key Advantage |

| Classical Resolution | Formation and separation of diastereomeric salts. | Resolution of DL-phenylalanine using L-(-)-dibenzoyltartaric acid. google.com | Scalable and uses relatively inexpensive resolving agents. |

| Chiral Liquid-Liquid Extraction | Selective complexation with a chiral metal complex. | Separation using a chiral palladium phosphine complex. nih.gov | High operational selectivity reported for phenylalanine analogues. nih.gov |

| Enantioselective Synthesis | Direct synthesis of one enantiomer using a chiral catalyst or enzyme. | Asymmetric reduction of trifluoromethyl imines; biocatalytic N-H insertion. nih.govacs.org | Highly efficient, avoids resolution steps and loss of 50% of material. |

This table outlines different approaches to achieve enantiomeric purity for precursors of the target compound.

Conformational Analysis and Structural Studies of Cbz 2 Trifluoromethyl D Phenylalanine and Its Derivatives

Influence of the Trifluoromethyl Group on Aromatic Ring and Side Chain Conformation

The conformation of the phenylalanine side chain is typically described by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). For standard amino acids, there are three stable staggered rotamers for the χ1 angle: gauche(+) (~60°), trans (180°), and gauche(-) (-60°). researchgate.net

The presence of the bulky -CF3 group at the 2-position of the phenyl ring introduces significant steric hindrance. This clash restricts rotation around the Cβ-Cγ bond (χ2), and also influences the preference for the χ1 rotamer to avoid unfavorable interactions between the -CF3 group and the peptide backbone. This steric constraint is expected to lead to a more defined set of low-energy conformations compared to unsubstituted phenylalanine. The trans (χ1 ≈ 180°) and gauche(+) (χ1 ≈ 60°) rotamers are generally more populated for aromatic amino acids, but the ortho-substitution in this compound would likely favor conformations that orient the large trifluoromethyl group away from the backbone. nih.gov Studies on related molecules show that bulky ortho-substituents can create a conformational preference, for example, in 2-substituted trifluoromethyl-benzaldehydes, where a planar trans conformer is often favored. rsc.org

| Dihedral Angle | Typical Values | Description of Orientation | Expected Influence of 2-CF3 Group |

| χ1 (N-Cα-Cβ-Cγ) | g- (-60°), t (180°), g+ (60°) | Defines the orientation of the phenyl group relative to the peptide backbone. | Steric clashes with the backbone are expected to disfavor one or more rotamers, leading to a more restricted conformational preference. |

| χ2 (Cα-Cβ-Cγ-Cδ1) | ~90° | Defines the rotation of the phenyl ring itself. | Rotation is significantly hindered, locking the ring into a more fixed orientation to minimize steric strain with the Cβ atom and the rest of the side chain. |

While specific computational studies on Cbz-2-Trifluoromethyl-D-Phenylalanine are not widely published, the methodologies for such analyses are well-established. nih.gov Techniques like Density Functional Theory (DFT) and ab initio quantum mechanics are used to calculate the energies of different conformations to identify the most stable structures (minima) on the potential energy surface. nih.govresearchgate.net Molecular dynamics (MD) simulations, using specialized force fields developed for fluorinated amino acids, can explore the dynamic conformational landscape of the molecule in solution over time. nih.gov

These computational approaches can map the entire conformational space defined by the φ, ψ, and χ angles. For a molecule like 2-Trifluoromethyl-D-Phenylalanine, these studies would precisely quantify the energetic penalties associated with steric clashes, revealing a landscape with deeper and more localized energy wells corresponding to a few highly preferred conformations. nih.govresearchgate.net

| Computational Method | Application in Conformational Analysis | Key Insights Provided |

| Density Functional Theory (DFT) | Calculation of single-point energies for various rotamers and backbone conformations. | Provides relative energies of stable conformers and transition state barriers between them. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's movement over time in a solvated environment. | Reveals the dynamic equilibrium between different conformations and predicts the most populated states. nih.govnih.gov |

| Ramachandran Plots | Visualization of sterically allowed regions for backbone dihedral angles (φ, ψ). | For a D-amino acid, allowed regions are in the top right and bottom right quadrants, inverse to L-amino acids. psu.eduresearchgate.net |

Stereochemical Implications of D-Configuration within Derived Peptides

The incorporation of a D-amino acid into a peptide chain composed of L-amino acids has profound and predictable consequences for its secondary structure. mdpi.com The inversion of stereochemistry at the Cα atom forces the side chain to occupy a spatial position that is incompatible with the standard right-handed helical and sheet structures favored by L-amino acids. psu.edu

D-amino acids are known to be potent disruptors of α-helical structures. nih.govresearchgate.net When inserted into a right-handed α-helix, the side chain of a D-amino acid creates a steric clash with the carbonyl group of the residue at the i-4 position, destabilizing the helical fold. Research has established a helix-destabilizing propensity scale for D-amino acids, which classifies D-phenylalanine as a strong helix destabilizer, similar in effect to L-proline. schmieder-nmr.de

Conversely, the stereochemistry of D-amino acids is highly conducive to the formation of turn structures, such as β-turns and β-hairpins. nih.gov A D-amino acid at the i+1 or i+2 position of a four-residue turn can adopt the necessary positive φ angle to facilitate the chain reversal. rsc.org The presence of this compound would therefore be expected to act as a strong nucleation site for turn formation, guiding the peptide backbone to fold back upon itself. rsc.org

| Secondary Structure | Effect of D-Amino Acid Incorporation | Rationale |

| α-Helix (Right-handed) | Strong Destabilization | The D-configuration places the side chain in a sterically forbidden position within the right-handed helical geometry. schmieder-nmr.de |

| β-Turn | Promotion / Stabilization | The D-amino acid can readily adopt the required positive φ dihedral angles (e.g., in Type I' or Type II' turns) that are necessary to form a tight reverse turn. nih.govrsc.org |

| β-Hairpin | Nucleation and Stabilization | By promoting a stable β-turn, it can effectively link two antiparallel β-strands. rsc.org |

The influence of a single D-amino acid can extend beyond local effects, dictating the entire tertiary fold of a peptide mimetic. The introduction of this compound can be a deliberate design strategy to disrupt undesirable structures or to enforce a specific, non-natural fold. rsc.org For instance, strategic placement within a sequence can prevent the formation of β-sheet aggregates or, alternatively, create specific kinks that are crucial for binding to a biological target. nih.gov

Studies on miniproteins have shown that even a single L-to-D substitution can lead to significant destabilization or complete unfolding of the native tertiary structure, highlighting the critical role of backbone stereochemistry. researchgate.net In peptide mimetics, this effect is harnessed to create novel architectures. For example, alternating L- and D-amino acid sequences can lead to the formation of unique helical structures or flat, extended sheets that have distinct properties from their homochiral counterparts.

Advanced Spectroscopic Characterization for Conformational Elucidation

A combination of spectroscopic techniques is essential to experimentally validate the conformational preferences predicted by computational models. For a fluorinated compound like this compound, NMR and Circular Dichroism are particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy , especially ¹⁹F NMR, provides a direct and highly sensitive probe for the trifluoromethyl group. researchgate.net The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, meaning that different conformational states of the side chain will give rise to distinct signals. researchgate.net This allows for the direct observation of rotamer populations and conformational exchange dynamics. 2D ¹H NMR techniques, such as NOESY, can provide through-space distance constraints between the side chain and backbone protons, further defining the molecule's three-dimensional structure in solution. nih.gov

| Spectroscopic Technique | Information Obtained | Specific Application for this compound |

| ¹⁹F NMR | Direct probe of the fluorine environment. | Measures the chemical shift of the -CF3 group to report on side-chain rotamer populations and local polarity. researchgate.netnih.gov |

| ¹H NMR (2D NOESY) | Through-space proton-proton distances. | Defines the orientation of the aromatic ring relative to the peptide backbone. |

| Circular Dichroism (CD) | Global secondary structure content of a peptide. | Confirms the disruption of helical structures or the formation of turn/disordered structures in peptides containing the residue. schmieder-nmr.denih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F NMR, NOESY) for Conformational Restraints and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative. The chemical shift of the fluorine atoms in the trifluoromethyl group is sensitive to the local electronic environment, providing insights into conformational preferences. dovepress.combeilstein-journals.org In derivatives of this compound, the ¹⁹F NMR signal can vary depending on the substrate's topology and the presence of different conformers in solution. dovepress.com The presence of rotamers due to hindered bond rotation can be identified by the appearance of multiple signals in the ¹H NMR spectrum, indicating slow exchange on the NMR timescale. copernicus.org

Table 1: Representative NMR Techniques and Their Applications in the Study of this compound Derivatives

| NMR Technique | Information Obtained | Reference |

|---|---|---|

| ¹⁹F NMR | Provides information on the local electronic environment of the trifluoromethyl group, sensitive to conformational changes. | dovepress.combeilstein-journals.org |

| ¹H NMR | Identifies the presence of different conformers (rotamers) and their relative populations. | copernicus.org |

| NOESY | Determines through-space proximities between protons, providing crucial distance restraints for 3D structure calculation. | nii.ac.jpnih.govnih.gov |

| COSY | Establishes through-bond proton-proton connectivities, aiding in resonance assignment. | nih.gov |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins in solution. nih.govunits.it The far-UV CD spectrum (typically 180-260 nm) is sensitive to the conformation of the peptide backbone. units.it The incorporation of this compound can influence the secondary structure of a peptide, and CD spectroscopy can monitor these changes. nii.ac.jp

Distinctive CD spectral features are associated with different secondary structures. For example, α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm, while β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. units.itresearchgate.net The analysis of CD spectra of peptides containing fluorinated phenylalanine derivatives can reveal the propensity of these residues to induce or stabilize specific secondary structures, such as helices or turns. nii.ac.jp It is important to note that environmental factors and peptide concentration can also influence the CD signal. dntb.gov.uaresearchgate.net The deconvolution of CD spectra can provide quantitative estimates of the percentage of different secondary structure elements. nih.gov

Table 2: Characteristic Far-UV CD Spectral Features for Common Peptide Secondary Structures

| Secondary Structure | Wavelength of Negative Maxima (nm) | Wavelength of Positive Maxima (nm) | Reference |

|---|---|---|---|

| α-Helix | ~222, ~208 | ~192 | units.it |

| β-Sheet | ~218 | ~195 | researchgate.net |

| β-Turn | Varies, often a weak negative band ~205-230 nm | Varies, often a weak positive band ~185-205 nm | researchgate.net |

| Random Coil | ~195 | ~215 (weak) | units.it |

Infrared (IR) Spectroscopy for Hydrogen Bonding and Conformational Signatures

In peptides containing this compound, IR spectroscopy can provide evidence for the formation of intramolecular hydrogen bonds, which are characteristic of stable secondary structures like helices and turns. For instance, a shift in the amide I band to lower frequencies can indicate the involvement of the carbonyl group in hydrogen bonding. nih.gov The study of fluorinated phenylalanine derivatives using gas-phase IR spectroscopy has shown that the position of fluorine substitution can influence intramolecular interactions, including the formation of NH+⋯F hydrogen bonds. bohrium.commpg.defu-berlin.dersc.org These interactions can play a significant role in determining the preferred conformation of the molecule.

Table 3: Typical Amide I IR Frequencies for Different Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| α-Helix | 1650 - 1658 | researchgate.net |

| β-Sheet | 1620 - 1640 (strong), 1680-1700 (weak) | researchgate.net |

| β-Turn | 1660 - 1685 | researchgate.net |

| Random Coil | 1640 - 1650 | researchgate.net |

X-ray Crystallography of Derived Peptides for Solid-State Conformation

X-ray crystallography provides high-resolution structural information of molecules in the solid state. While obtaining suitable crystals of peptides can be challenging, the resulting structures offer a detailed view of the molecular conformation and intermolecular packing. nih.gov For peptides incorporating this compound, X-ray crystallography can definitively determine the bond lengths, bond angles, and torsion angles, revealing the precise three-dimensional arrangement of the atoms. nii.ac.jp

Gas-Phase Infrared Spectroscopy and Density Functional Theory (DFT) for Investigating Intermolecular Interactions of Fluorinated Phenylalanine Dimers

The intrinsic intermolecular interactions that govern the self-assembly of peptides can be studied in detail using a combination of gas-phase infrared (IR) spectroscopy and Density Functional Theory (DFT) calculations. mpg.defu-berlin.de By isolating dimers of fluorinated phenylalanine derivatives in the gas phase, it is possible to probe the fundamental forces that drive their association without the influence of a solvent. nih.govvu.nl

Cryogenic gas-phase IR spectroscopy provides highly resolved vibrational spectra of these dimers. mpg.de These experimental spectra can be compared with theoretical spectra calculated using DFT methods for various possible dimer structures. mpg.denih.govresearchgate.net This comparison allows for the identification of the most stable dimer conformations and the nature of the intermolecular interactions, such as hydrogen bonds and π-π stacking. mpg.denih.gov Studies on fluorinated phenylalanine dimers have shown that the position and degree of fluorination significantly affect the dimer structure and the balance between different types of interactions. mpg.defu-berlin.de For example, the introduction of fluorine atoms can alter the electron density of the aromatic ring, influencing cation-π interactions and the formation of specific hydrogen bonding patterns. mpg.denih.gov DFT calculations are essential for interpreting the experimental IR spectra and for providing a detailed energetic and geometric description of the intermolecular interactions at play. researchgate.netgelisim.edu.trrsc.org

Table 4: Key Intermolecular Interactions in Fluorinated Phenylalanine Dimers

| Interaction Type | Description | Spectroscopic/Computational Evidence | Reference |

|---|---|---|---|

| Intermolecular Hydrogen Bonds | Interaction between a hydrogen atom covalently bonded to an electronegative atom (e.g., N-H) and another electronegative atom (e.g., O=C). | Red-shift of the N-H and C=O stretching frequencies in the IR spectrum. Predicted by DFT calculations. | nih.govmpg.de |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Can be inferred from the relative orientation of the phenyl rings in the dimer structure determined by DFT calculations. | nih.gov |

| Cation-π Interactions | Electrostatic interaction between a cation and the electron-rich face of an aromatic ring. | The strength of this interaction is modulated by fluorination, as calculated by DFT. | nih.gov |

| NH+⋯F Hydrogen Bonds | A specific type of hydrogen bond involving a fluorine atom as the acceptor. | Identified through cryogenic gas-phase IR spectroscopy and confirmed by DFT calculations. | bohrium.commpg.defu-berlin.dersc.org |

Applications of Cbz 2 Trifluoromethyl D Phenylalanine As a Building Block in Peptide and Peptidomimetic Chemistry

Incorporation into Peptides via Solution-Phase and Solid-Phase Synthesis

The integration of Cbz-2-Trifluoromethyl-D-Phenylalanine into peptide sequences can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The choice between these approaches often depends on the desired peptide length, complexity, and scale of synthesis. SPPS is generally favored for its efficiency and ease of purification, particularly for longer peptides peptide.com.

The presence of the bulky trifluoromethyl group at the ortho position of the phenyl ring in this compound introduces significant steric hindrance, which can impede the efficiency of the peptide coupling reaction. This steric demand necessitates careful consideration of coupling reagents and strategies to ensure successful amide bond formation.

Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization, may exhibit reduced efficacy when coupling sterically hindered amino acids mdpi.com. More potent coupling reagents are often required to overcome the steric barrier presented by the 2-trifluoromethylphenyl group. Uronium and phosphonium salt-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are generally more effective in these challenging couplings due to their higher activation efficiency.

Recent advancements have also highlighted the utility of copper-catalyzed coupling methods for sterically hindered partners, which could present a viable strategy for incorporating this compound nih.gov. The choice of solvent and base is also critical, with polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) being standard choices. The use of a non-nucleophilic base, such as diisopropylethylamine (DIEA), is crucial to prevent side reactions.

Table 1: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Suitability for Sterically Hindered Residues |

|---|---|---|

| Carbodiimides | DCC, DIC | Moderate, often requires additives and may be slow. |

| Uronium Salts | HBTU, HATU, HCTU | High, generally effective for difficult couplings. |

Furthermore, the bulky side chain may also affect the efficiency of the removal of the N-terminal protecting group (e.g., Fmoc) in subsequent steps of solid-phase synthesis. Incomplete deprotection can lead to chain termination, further reducing the final yield. Careful monitoring of both coupling and deprotection steps, for instance through a Kaiser test, is essential to optimize the synthesis of peptides containing this sterically demanding residue peptide.com. While specific yield data for peptides containing this compound is not extensively reported, the general principles of synthesizing peptides with sterically hindered amino acids suggest that yields may be lower compared to those with less bulky residues, necessitating careful optimization of synthetic protocols.

Design and Synthesis of Peptide Mimetics and Foldamers

Peptide mimetics and foldamers are designed to mimic the structural and functional properties of natural peptides while often exhibiting enhanced stability and bioavailability. The incorporation of this compound is a valuable strategy in this field due to its ability to impose significant conformational constraints.

The trifluoromethyl group is considerably larger than a hydrogen atom and its placement at the ortho position of the phenyl ring severely restricts the rotational freedom (chi angles) of the side chain. This steric hindrance forces the peptide backbone into specific dihedral angles (phi and psi), thereby reducing the conformational flexibility of the peptide chain prismbiolab.commdpi.com. This pre-organization of the peptide backbone can be exploited to stabilize desired secondary structures and to lock the peptide into a bioactive conformation. The D-configuration of the amino acid further contributes to the induction of specific turn structures.

The conformational constraints imposed by 2-Trifluoromethyl-D-Phenylalanine can be harnessed to engineer specific secondary structures. D-amino acids are known to promote the formation of β-turns, which are crucial for the folding and biological activity of many peptides and proteins nih.gov. The combination of the D-configuration and the bulky ortho-substituent in this compound makes it a potent inducer of β-turns, particularly type I' or type II' turns.

Furthermore, a succession of β-turns can lead to the formation of a 310-helix, a tighter and more elongated helical structure than the more common α-helix explorationpub.comwikipedia.orgexplorationpub.com. The incorporation of conformationally restricted amino acids is a key strategy for stabilizing 310-helices explorationpub.com. By strategically placing this compound within a peptide sequence, it is possible to favor the formation of a 310-helical conformation, which can be important for mediating protein-protein interactions.

Modulation of Peptide Properties through Trifluoromethylphenylalanine Incorporation

The introduction of the trifluoromethyl group into a phenylalanine residue brings about significant changes in the physicochemical properties of the resulting peptide, impacting its hydrophobicity, stability, and binding affinity.

Table 2: Effects of Trifluoromethylphenylalanine Incorporation on Peptide Properties

| Property | Effect | Rationale |

|---|---|---|

| Hydrophobicity | Increased | The trifluoromethyl group is highly lipophilic. |

| Enzymatic Stability | Increased | Steric hindrance and altered electronic properties can prevent recognition by proteases. acs.org |

| Binding Affinity | Modulated | Can be increased through enhanced hydrophobic interactions or altered electrostatic interactions. nih.gov |

| Conformational Stability | Increased | The bulky side chain restricts conformational freedom. |

The trifluoromethyl group is known to significantly increase the hydrophobicity of the amino acid side chain. This enhanced lipophilicity can lead to stronger hydrophobic interactions with biological targets, potentially increasing binding affinity and cell permeability nih.govnih.govpeptide2.com. Studies have shown that the incorporation of trifluoromethylated amino acids can lead to a substantial increase in the chromatographic hydrophobicity index of peptides nih.govresearchgate.net.

Moreover, the presence of the trifluoromethyl group can enhance the metabolic stability of peptides. The steric bulk and the electron-withdrawing nature of the CF3 group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, leading to a longer biological half-life acs.orgsigmaaldrich.com. The increased stability against proteolytic degradation is a significant advantage in the development of peptide-based therapeutics acs.org.

Reactivity and Derivatization of Cbz 2 Trifluoromethyl D Phenylalanine

Chemical Transformations at the Carboxyl and Amine Termini

The amine and carboxyl groups of Cbz-2-trifluoromethyl-D-phenylalanine are the primary handles for its incorporation into larger molecules, especially peptides. The carbobenzyloxy (Cbz) group serves as a standard protecting group for the amine terminus, preventing unwanted side reactions during chemical transformations at the carboxyl end.

Amide Bond Formation (Peptide Coupling): The carboxyl group readily participates in amidation reactions to form peptide bonds. This is a cornerstone of peptide synthesis. Various coupling reagents can be employed to activate the carboxylic acid, facilitating its reaction with the amino group of another amino acid or peptide. Common methods include the use of carbodiimides (like DCC or EDC) often in conjunction with additives such as HOBt or HBTU to form an activated ester, which then reacts with an amine to yield the corresponding amide. organic-chemistry.org The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the carboxyl group, but standard coupling protocols are generally effective. organic-chemistry.org Chemo-enzymatic methods, using proteases like Alcalase under specific conditions, have also been developed for the synthesis of C-terminal arylamides from N-Cbz-protected amino acids, offering high chemical and enantiomeric purity with yields ranging from 50% to 95%. researchgate.net

Esterification: The carboxyl terminus can be converted into various esters through reactions with alcohols under acidic conditions or by using specific esterification reagents. These esters can serve as protecting groups for the carboxylate or act as intermediates for further transformations. For instance, enzymatic methods using papain can catalyze the formation of C-terminal glyceryl esters of N-Cbz protected amino acids. google.com

Deprotection of the Amine Terminus: The Cbz group is typically removed via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. Once deprotected, the free amine is available for acylation, alkylation, or further peptide coupling reactions, allowing for the extension of a peptide chain from the N-terminus.

A summary of common transformations at the termini is presented below.

| Transformation | Functional Group | Reagents/Conditions | Product |

| Amide Formation | Carboxyl | Coupling reagents (HBTU, DCC, etc.), Amine | Amide/Peptide |

| Esterification | Carboxyl | Alcohol, Acid catalyst | Ester |

| Deprotection | Amine (Cbz-protected) | H₂, Pd/C or HBr/Acetic Acid | Free Amine |

Modifications of the Phenyl Ring for Functionalization

The phenyl ring of this compound, while generally stable, can be chemically modified to introduce new functional groups, thereby altering the molecule's steric and electronic properties.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which has a significant impact on the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). vaia.comlibretexts.org

Deactivating Nature : The -CF₃ group deactivates the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. vaia.comyoutube.com

Meta-Directing Effect : Due to its strong inductive electron-withdrawing effect, the -CF₃ group directs incoming electrophiles to the meta positions (positions 3 and 5 relative to the amino acid side chain attachment point). This is because the ortho and para positions are more strongly deactivated. vaia.comyoutube.com

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the phenyl ring of 2-trifluoromethyl-phenylalanine derivatives would be expected to yield predominantly the meta-substituted product. The specific conditions for these reactions would need to be optimized to overcome the deactivation of the ring.

Introducing a trifluoromethylthio (-SCF₃) group onto an aromatic ring is a strategy used in medicinal chemistry to enhance properties like lipophilicity. osaka-u.ac.jp While direct trifluoromethylthiolation of the existing phenyl ring of this compound is challenging, methods for the electrophilic trifluoromethylthiolation of aromatic compounds have been developed. These reactions typically require unactivated or activated aromatic substrates and specialized reagents. osaka-u.ac.jpacs.orgacs.org For instance, methods using saccharin-based SCF₃ reagents in the presence of an acid can install an SCF₃ group onto various aromatic compounds. acs.orgacs.org

Alternatively, sulfur-fluorine containing analogs are more commonly prepared through the synthesis of the entire amino acid from precursors already containing the desired functionality. This approach circumvents the potential difficulties of direct functionalization on the complex amino acid structure. The development of reagents for both electrophilic and nucleophilic trifluoromethylthiolation has expanded the toolbox for creating such analogs. dntb.gov.uaresearchgate.net

Intermolecular Interactions and Complex Formation (e.g., in chromatographic studies)

The fluorine atoms in the trifluoromethyl group significantly influence the non-covalent interactions of this compound. These interactions are crucial in contexts such as protein folding, ligand-receptor binding, and chromatographic separations.

Hydrophobic and Fluorous Interactions : The -CF₃ group increases the hydrophobicity of the phenyl ring. nih.gov Fluorinated side chains can engage in favorable interactions within the hydrophobic cores of proteins. psu.edumdpi.com These interactions are not merely bulk effects; the unique electronic nature of the C-F bond can lead to specific orientations and favorable contacts.

Dipolar and Quadrupolar Interactions : The highly polar C-F bonds create a strong local dipole moment. nih.gov Furthermore, the electron distribution in a fluorinated aromatic ring is altered compared to its non-fluorinated counterpart. This can lead to favorable electrostatic attractions, such as quadrupole interactions between a fluorinated phenyl ring and a non-fluorinated one. scispace.com

Complex Formation in Chromatography : In analytical settings, these unique intermolecular forces are exploited for separation. During liquid chromatography, especially with chiral stationary phases, transient diastereomeric complexes are formed between the analyte and the chiral selector. The stability and nature of these complexes dictate the separation efficiency. The trifluoromethyl group can enhance these interactions, leading to better resolution of enantiomers. The use of trifluoroacetic acid (TFA) as a mobile phase additive in liquid chromatography can sometimes lead to the formation of iron complexes from stainless steel components of the system, which can interfere with mass spectrometric analysis. nih.gov

The table below summarizes the key intermolecular forces involving the trifluoromethylphenyl side chain.

| Interaction Type | Description | Significance |

| Hydrophobic/Fluorous | Favorable packing of the fluorinated side chain in nonpolar environments. | Protein stability, ligand binding. psu.edumdpi.com |

| Dipole-Dipole | Interactions involving the polar C-F bonds. | Conformational preference, binding affinity. nih.gov |

| Quadrupole Interactions | Attraction between the electron-poor fluorinated ring and electron-rich aromatic systems. | Selective molecular recognition, crystal packing. scispace.com |

| Transient Complexation | Formation of temporary complexes with stationary phases. | Chiral separation, chromatographic analysis. nih.gov |

Q & A

Q. What synthetic methodologies are employed to introduce the trifluoromethyl group into Cbz-protected D-phenylalanine derivatives?

The synthesis typically involves fluorination reactions, such as nucleophilic trifluoromethylation or electrophilic substitution, followed by Cbz (carbobenzyloxy) protection. For example, fluorinated phenylalanine analogs are synthesized via palladium-catalyzed cross-coupling or direct trifluoromethylation of aromatic rings using reagents like TMSCF₃. The Cbz group is introduced using benzyl chloroformate under basic conditions to protect the amino group during synthesis . Structural analogs in (e.g., 4-[3-(Trifluoromethyl)diaziridin-3-yl]-L-phenylalanine) highlight the use of stereospecific reactions, which can be adapted for D-isomer synthesis .

Q. How should researchers purify and characterize Cbz-2-Trifluoromethyl-D-Phenylalanine to ensure enantiomeric purity?

Purification methods include recrystallization (using solvents like ethyl acetate/hexane) or chiral chromatography (e.g., HPLC with chiral stationary phases). Characterization involves:

- NMR : To confirm trifluoromethyl integration and Cbz-protection (e.g., ¹⁹F NMR for CF₃ signals).

- HPLC-MS : For purity assessment and molecular weight verification (as seen in , which lists molecular formulas and CAS RNs for fluorinated compounds).

- Optical rotation : To validate the D-configuration, critical for biological activity studies .

Q. What role does the Cbz protecting group play in stabilizing fluorinated amino acids during synthesis?

The Cbz group prevents undesired side reactions at the amino group during trifluoromethylation. It is stable under acidic and basic conditions, allowing selective deprotection post-synthesis. notes similar stabilization in Cbz-2,5-Difluoro-L-Phenylalanine, where the Cbz group facilitates controlled reactivity in subsequent coupling reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the conformational dynamics and receptor-binding properties of this compound?

The CF₃ group induces steric and electronic effects:

- Steric effects : The bulky CF₃ group restricts rotational freedom, favoring specific conformers.

- Electron-withdrawing effects : Enhances hydrogen-bonding interactions with target proteins. Computational docking (e.g., using Protein Data Bank structures) and spectroscopic methods (e.g., NOESY NMR) can map these interactions. highlights fluorine’s role in modulating drug-protein interactions through stereoelectronic effects .

Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?

Use a tiered validation approach:

- Primary assays : Measure target engagement (e.g., enzyme inhibition).

- Secondary assays : Assess cellular permeability (e.g., Caco-2 monolayers) and metabolic stability (e.g., liver microsomes).

- Orthogonal techniques : Compare results from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities. ’s FINER criteria emphasize feasibility and reproducibility in experimental design .

Q. How can researchers design metabolic stability studies for this compound in preclinical models?

Key methodologies include:

- In vitro assays : Incubate with hepatocytes or microsomes to track metabolite formation via LC-MS.

- Isotopic labeling : Use ¹⁸O or deuterium to trace metabolic pathways.

- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models. notes that fluorination often reduces metabolic degradation by blocking cytochrome P450 oxidation .

Q. What computational approaches predict the stereoelectronic effects of the trifluoromethyl group on molecular interactions?

Q. How should researchers address discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and polarimetry?

Calibrate instruments using certified standards (e.g., pure D/L isomers). Cross-validate with ¹H NMR derivatization (e.g., Mosher’s ester method). ’s quality guidelines emphasize traceable standards for analytical validation .

Q. What frameworks guide the statistical analysis of dose-response relationships in fluorinated compound studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. highlights comparative and causal frameworks for robust data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.